HDAC8 Selectivity: Minimal Inhibition by N-Butyl-N-Ethyl-4-Fluorobenzamide Contrasts with Sub-nanomolar HDAC1 Inhibition Observed for Other Benzamide Scaffolds
N-Butyl-N-ethyl-4-fluorobenzamide (CHEMBL4450474) exhibits an IC₅₀ > 32,000 nM against recombinant human HDAC8, indicating negligible inhibitory activity at this target [1]. In contrast, structurally distinct benzamide-based HDAC inhibitors can achieve nanomolar to sub-nanomolar potency against HDAC1 (e.g., IC₅₀ 71 nM for a comparator benzamide derivative in the same assay platform) and other isoforms [1] [2]. This stark difference in potency demonstrates that the N-butyl-N-ethyl-4-fluoro configuration does not confer broad-spectrum HDAC inhibition and may be specifically selected for applications where HDAC8 (and potentially HDAC6, which also shows IC₅₀ > 32,000 nM) [1] activity is undesirable.
| Evidence Dimension | HDAC8 inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ > 32,000 nM |
| Comparator Or Baseline | Comparator benzamide derivative (BDBM50525179) against HDAC1: IC₅₀ = 71 nM; HDAC6: IC₅₀ > 32,000 nM |
| Quantified Difference | >450-fold lower potency on HDAC8 compared to comparator's HDAC1 inhibition |
| Conditions | In vitro enzymatic assay using recombinant human HDAC8, HDAC1, and HDAC6; Fluor de Lys substrate; 10 min preincubation |
Why This Matters
This data guides researchers to select N-butyl-N-ethyl-4-fluorobenzamide for negative control or selectivity profiling studies where HDAC8 and HDAC6 activity is to be avoided.
- [1] BindingDB. BDBM50525179 (CHEMBL4450474). Affinity Data: IC₅₀ > 3.20E+4 nM (HDAC8). ChEMBL, 2017. View Source
- [2] Design, synthesis and bioevalution of novel benzamides derivatives as HDAC inhibitors. Bioorg. Med. Chem. Lett. 2013, 23(3), 745-750. DOI: 10.1016/j.bmcl.2012.10.114. View Source
